3-(Pyridin-3-YL)propanal
Overview
Description
3-(Pyridin-3-YL)propanal is a chemical compound with the molecular formula C8H9NO . It is used in various organic synthesis transformations .
Synthesis Analysis
The synthesis of substituted pyridines with diverse functional groups has been reported in the literature . A ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans has been described .Molecular Structure Analysis
The molecular structure of this compound is planar with a dihedral angle between the planes of the aromatic ring and the side chain . The molecule has a molecular weight of 135.16 g/mol .Chemical Reactions Analysis
The reactivity of 3-formyl benzofurans with representative β-ketoesters has been investigated . This study reports a facile approach for introducing various functional groups on the pyridine scaffold by remodeling of 3-formyl (aza)indoles/benzofurans via a ring cleavage reaction .Physical and Chemical Properties Analysis
This compound has a molecular weight of 135.16 g/mol, an XLogP3 of 0.3, and a topological polar surface area of 30 Ų . It has 0 hydrogen bond donors, 2 hydrogen bond acceptors, and 3 rotatable bonds .Scientific Research Applications
Synthesis of Pyridazine Derivatives : Sayed et al. (2002) discuss how 3-(Pyridin-3-YL)propanal serves as a key intermediate in the synthesis of pyridazinones and pyridazine-6-imine, which have potential applications in chemical synthesis and drug development (Sayed, Khalil, Ahmed, & Raslan, 2002).
Cancer and Neurodegenerative Disease Treatment : Abdel-Magid (2017) highlights the use of 3-(indol-3-yl)pyridine derivatives, similar in structure to this compound, as inhibitors of Tryptophan 2,3-Dioxygenase (TDO2). These compounds may be useful in treating and preventing cancer, neurodegenerative disorders, chronic viral infections, depression, and obesity (Abdel-Magid, 2017).
Development of Functional Materials : Halcrow (2014) describes the advances in the chemistry of pyridine derivatives, where this compound can be implicated, including the synthesis of multifunctional spin-crossover switches and biomedical sensors (Halcrow, 2014).
Coordination Chemistry and Luminescence Studies : Research by Halcrow (2005) and others explores the use of pyridine derivatives in coordination chemistry. These compounds, including this compound, have applications in luminescent lanthanide compounds for biological sensing and iron complexes showing thermal and photochemical spin-state transitions (Halcrow, 2005).
Antimicrobial Activity : A study by Chate et al. (2013) on 2-(pyridine-3-yl)-4H-chromen-4-one derivatives, related to this compound, shows significant antibacterial and antifungal activities. These compounds offer potential applications in developing new antimicrobial agents (Chate, Ghotekar, Bhagat, & Gill, 2013).
Pharmaceuticals and Organic Electronics : Li et al. (2016) demonstrate the use of pyrazolylpyridine compounds in the construction of bipolar host materials for phosphorescent organic light-emitting diodes (PhOLEDs). This suggests potential applications of this compound in electronics and display technologies (Li, Li, Liu, & Jin, 2016).
Catalytic Properties in Chemistry : Hussein and Gates (1998) researched the catalytic properties of yttrium oxide with pyridine, where derivatives like this compound could be involved. These compounds reveal insights into acid and basic sites important in catalysis (Hussein & Gates, 1998).
Mechanism of Action
Target of Action
A structurally similar compound, (e)-3-(pyridin-3-yl)-1-(pyridin-4-yl)prop-2-en-1-one (3po), is known to inhibit pfkfb3 (6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase), a key enzyme in the glycolysis pathway .
Mode of Action
If it acts similarly to 3po, it may reduce glycolytic flux and suppress glucose uptake, thereby selectively inhibiting the proliferation of transformed cells .
Biochemical Pathways
If its action is similar to 3po, it would impact the glycolysis pathway by inhibiting pfkfb3, leading to a decrease in fructose-2,6-bisphosphate levels and a subsequent reduction in glycolytic flux .
Result of Action
If it acts similarly to 3po, it could suppress the growth of established tumors in mice by selectively inhibiting the proliferation of transformed cells .
Properties
IUPAC Name |
3-pyridin-3-ylpropanal | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO/c10-6-2-4-8-3-1-5-9-7-8/h1,3,5-7H,2,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQGVOSGGRHAKOE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CCC=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50455288 | |
Record name | 3-(PYRIDIN-3-YL)PROPANAL | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50455288 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1802-16-0 | |
Record name | 3-Pyridinepropanal | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1802-16-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(PYRIDIN-3-YL)PROPANAL | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50455288 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(pyridin-3-yl)propanal | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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